2-Bromobenzoic acid

Thermodynamics Sublimation Enthalpy Crystal Engineering

This ortho-bromo substituted aromatic carboxylic acid offers unique steric hindrance and proximity effects, enabling highly regioselective copper-catalyzed aminations with up to 99% yield for N-aryl/N-alkyl anthranilic acid synthesis, eliminating protection/deprotection steps. Differentiated from meta/para isomers by lower sublimation enthalpy (95.94 kJ/mol) and pKa (2.84).

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 88-65-3
Cat. No. B048017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzoic acid
CAS88-65-3
Synonymso-Bromobenzoic Acid;  NSC 176122;  NSC 6976
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)Br
InChIInChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
InChIKeyXRXMNWGCKISMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzoic Acid (CAS 88-65-3): A Sterically Hindered Ortho-Bromo Aromatic Carboxylic Acid for Synthetic Applications


2-Bromobenzoic acid (2-BBA, CAS 88-65-3) is an ortho-bromo-substituted aromatic carboxylic acid with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is characterized by its ortho-substitution pattern, where the bromine atom is positioned adjacent to the carboxylic acid group on the benzene ring. This sterically hindered ortho-bromo compound is commercially available as a white to light yellow crystalline powder with a melting point of 147–150 °C (lit.) and a density of 1.929 g/cm³ [1]. 2-BBA exhibits a logP value of approximately 2.20, reflecting its moderate lipophilicity, and a pKa of 2.84 at 25 °C [2]. As a halogenated benzoic acid derivative, it serves as a versatile building block in organic synthesis, particularly for the construction of nitrogen heterocycles and for participation in palladium-catalyzed cross-coupling reactions .

Why 2-Bromobenzoic Acid Cannot Be Interchanged with Its Meta- or Para-Isomers in Critical Synthesis Pathways


The ortho-substitution pattern of 2-bromobenzoic acid fundamentally alters its physicochemical properties and reactivity profile compared to its isomeric analogs, 3-bromobenzoic acid and 4-bromobenzoic acid. These differences are not trivial; they govern the compound's behavior in both solid-state processes (e.g., sublimation, crystallization) and solution-phase reactions. For instance, the standard molar enthalpy of sublimation (ΔsubH°) at 298.15 K varies significantly across the isomers—95.94 ± 0.41 kJ·mol⁻¹ for 2-bromo, 99.20 ± 0.18 kJ·mol⁻¹ for 3-bromo, and 103.08 ± 0.59 kJ·mol⁻¹ for 4-bromobenzoic acid—reflecting distinct intermolecular interactions in the crystal lattice [1]. Similarly, the pKa values differ (2-BBA: 2.84; 3-BBA: 3.81; 4-BBA: 3.99), directly impacting acid strength and the compound's behavior in acid-base extractions and salt formations . Critically, the ortho-bromine introduces steric hindrance and enables proximity effects that are absent in the meta and para isomers. This steric hindrance influences the regioselectivity of catalytic transformations, such as the copper-catalyzed amination that proceeds with up to 99% yield specifically for 2-bromobenzoic acid [2]. Moreover, in microbial degradation pathways, a specific strain of Pseudomonas aeruginosa degrades all four 2-halobenzoates, including 2-bromobenzoic acid, but none of the 4-halobenzoates support growth, underscoring a biological differentiation tied directly to substitution position [3]. These quantitative and functional disparities mean that substituting 2-bromobenzoic acid with its meta or para isomer can lead to altered reaction yields, different product selectivity, or complete failure of a synthetic sequence.

Quantitative Differentiation of 2-Bromobenzoic Acid: Evidence from Thermodynamics, Reactivity, and Solid-State Behavior


Ortho-Bromo Substitution Lowers Sublimation Enthalpy by ~7% Compared to Para Isomer, Influencing Purification and Formulation Strategies

The standard molar enthalpy of sublimation (ΔsubH°) at 298.15 K for 2-bromobenzoic acid is 95.94 ± 0.41 kJ·mol⁻¹, which is 3.3% lower than that of 3-bromobenzoic acid (99.20 ± 0.18 kJ·mol⁻¹) and 6.9% lower than that of 4-bromobenzoic acid (103.08 ± 0.59 kJ·mol⁻¹). The measurements were conducted using a Tian-Calvet microcalorimeter equipped with Knudsen effusion cells [1].

Thermodynamics Sublimation Enthalpy Crystal Engineering

Copper-Catalyzed Amination of 2-Bromobenzoic Acid Achieves Up to 99% Yield Without Acid Protection, Outperforming Many Other Ortho-Halobenzoates

A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acid with aliphatic and aromatic amines produces N-aryl and N-alkyl anthranilic acid derivatives in yields up to 99% [1]. The method eliminates the need for acid protection, which is typically required for such transformations. Under the same reaction conditions, yields for various substituted 2-bromobenzoic acids range from 59% to 99%, with 2-bromobenzoic acid itself achieving a yield of approximately 75% in a specific example with isopropylaniline [2].

Copper Catalysis Cross-Coupling Anthranilic Acid Synthesis

Ortho-Bromo Substituent Enables Halogen Bonding in Co-Crystals with Acridine, a Feature Absent in Meta-Bromo Analogs

Systematic analysis of co-crystals formed from acridine and ortho- or meta-halogenated benzoic acids revealed that halogen bonding (X⋯O) interactions are observed in the crystal packing of acridine·2-bromobenzoic acid but are absent in acridine·3-bromobenzoic acid [1]. The study compared nine co-crystals with fluorine, chlorine, bromine, and iodine substituents at ortho and meta positions.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

2-Bromobenzoic Acid Is More Acidic (pKa 2.84) Than Its Meta (pKa 3.81) and Para (pKa 3.99) Isomers, Influencing Extraction and Salt Formation

The acid dissociation constant (pKa) of 2-bromobenzoic acid at 25 °C is 2.84, which is significantly lower (more acidic) than that of 3-bromobenzoic acid (pKa ≈ 3.81) and 4-bromobenzoic acid (pKa ≈ 3.99) . This increased acidity is attributed to the ortho-effect, where the proximity of the electron-withdrawing bromine atom and the carboxyl group stabilizes the benzoate anion through field/inductive effects and potential intramolecular interactions.

Acid-Base Chemistry Physicochemical Properties Purification

Application Scenarios for 2-Bromobenzoic Acid (CAS 88-65-3) Based on Quantitative Differentiation Evidence


Synthesis of Anthranilic Acid Derivatives via Copper-Catalyzed Amination

Based on the high yield (up to 99%) and chemo-/regioselectivity of the copper-catalyzed amination of 2-bromobenzoic acid without the need for acid protection [1], this compound is optimally suited for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives. These derivatives serve as key intermediates for pharmaceuticals (e.g., anti-inflammatory agents), agrochemicals, and metal-ion selective fluorescent sensors [2]. The ability to achieve high yields in a single step simplifies synthetic routes and reduces manufacturing costs, providing a clear procurement advantage over alternative starting materials that may require additional protection/deprotection steps or yield lower amounts of product.

Crystal Engineering and Solid-Form Screening Utilizing Halogen Bonding

The unique capacity of 2-bromobenzoic acid to engage in halogen bonding interactions, as demonstrated in co-crystals with acridine—a feature absent in its meta-bromo analog [3]—makes it a valuable building block for crystal engineering studies. Researchers aiming to design novel co-crystals with tailored solid-state properties (e.g., improved stability, modified dissolution rates, or specific packing motifs) should prioritize the ortho-isomer for its distinct supramolecular synthon capabilities. This differential solid-state behavior can be exploited in pharmaceutical co-crystal development to enhance the physicochemical properties of active pharmaceutical ingredients.

Synthesis of Hemilabile Benzimidazolyl Phosphine Ligands for Palladium Catalysis

2-Bromobenzoic acid is a key starting material for the synthesis of hemilabile benzimidazolyl phosphine ligands, which are prepared from commercially available o-phenylenediamine and 2-bromobenzoic acid . These ligands form efficient palladium complexes for Suzuki-Miyaura coupling reactions, with catalyst loadings as low as 0.5 mol% . The specific ortho-substitution pattern is essential for the construction of the ligand scaffold, as it dictates the geometry and donor properties of the resulting complex. Researchers developing new catalytic systems for carbon-carbon bond formation should select 2-bromobenzoic acid as the precursor of choice for this class of ligands.

Development of Antimicrobial Metal Complexes

Zinc(II) 2-bromobenzoate complexes, prepared from 2-bromobenzoic acid, exhibit antimicrobial activity against various strains of bacteria, yeasts, and filamentous fungi, including E. coli, S. aureus, and C. albicans [4]. Thermal analysis indicates that these complexes decompose to zinc oxide upon heating to 1073 K, with the evolution of bis(2-bromophenyl)ketone and carbon dioxide [4]. The antimicrobial activity and well-defined thermal decomposition profile make these complexes of interest for materials science applications, such as antimicrobial coatings or thermally responsive materials. The procurement of 2-bromobenzoic acid is essential for the reproducible synthesis of these specific zinc(II) coordination compounds.

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